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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520

Introduction: A Versatile Scaffold in Modern
Chemistry

4-(4-Chlorophenyl)cyclohexanone is a substituted cyclic ketone that holds significant value
as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive
cyclohexanone ring and a functionalized aromatic moiety, makes it a strategic building block for
constructing more complex molecular frameworks. The cyclohexanone core is a prevalent motif
in numerous bioactive compounds and natural products, while the 4-chlorophenyl group
provides a site for further chemical modification and influences the molecule's overall
lipophilicity and electronic properties.

This guide provides an in-depth technical overview for researchers, chemists, and drug
development professionals. It covers the essential physicochemical properties, robust synthetic
protocols, comprehensive analytical characterization, and emerging applications of 4-(4-
Chlorophenyl)cyclohexanone, positioning it as a key scaffold in medicinal chemistry and
materials science.

Molecular Structure and Physicochemical

Properties
Chemical Structure
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The structure consists of a cyclohexane ring with a ketone functional group and a 4-
chlorophenyl substituent at the para-position relative to the carbonyl.

The image you are
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Caption: 2D Structure of 4-(4-Chlorophenyl)cyclohexanone

Physicochemical Data

The key properties of 4-(4-Chlorophenyl)cyclohexanone are summarized below, providing
essential data for experimental design and safety considerations.

Property Value Reference(s)

4-(4-chlorophenyl)cyclohexan-

IUPAC Name Lone

CAS Number 14472-80-1

Molecular Formula C12H13CIO

Molecular Weight 208.68 g/mol
Appearance White to off-white solid
Melting Point 138-141 °C

Boiling Point 138-141 °C at 0.5 Torr
Solubility Soluble in Chloroform,

Dichloromethane

Synthesis and Purification
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The most reliable and scalable synthesis of 4-(4-Chlorophenyl)cyclohexanone involves the
oxidation of its corresponding secondary alcohol, 4-(4-Chlorophenyl)cyclohexanol. This
precursor can be readily synthesized via the catalytic hydrogenation of 4-(4-
chlorophenyl)phenol.

Rationale for Synthetic Strategy

This two-step approach is favored for its efficiency and use of relatively mild conditions. The
oxidation of a secondary alcohol to a ketone is a fundamental and high-yielding transformation
in organic chemistry. While classic chromium-based reagents like Jones reagent or Pyridinium
Chlorochromate (PCC) are effective, modern protocols often favor greener and less toxic
alternatives. A solution of sodium hypochlorite (household bleach) in acetic acid serves as an
excellent choice; it is inexpensive, readily available, and avoids heavy metal waste, making the
process more environmentally benign and suitable for scale-up.

Detailed Experimental Protocol: Oxidation of 4-(4-
Chlorophenyl)cyclohexanol

This protocol describes the oxidation using sodium hypochlorite.

Materials:

4-(4-Chlorophenyl)cyclohexanol

» Glacial Acetic Acid

¢ Sodium Hypochlorite Solution (e.g., commercial bleach, ~8.25%)
o Ethyl Acetate

e Saturated Sodium Bicarbonate (NaHCOs3) solution

o Saturated Sodium Thiosulfate (Na2S203) solution

¢ Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)
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 Silica Gel for column chromatography
Procedure:

» Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-
Chlorophenyl)cyclohexanol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of
alcohol).

e Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

o Oxidant Addition: Add the sodium hypochlorite solution (approx. 1.5 eq) dropwise to the
stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 15
°C. The causality here is critical: slow, controlled addition prevents overheating and potential
side reactions, maximizing the yield of the desired ketone.

» Reaction Monitoring: After the addition is complete, allow the reaction to stir at room
temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a
suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting
alcohol spot and the appearance of a new, less polar ketone spot indicates reaction
completion (typically 1-3 hours).

e Quenching: Once the reaction is complete, carefully pour the mixture into a separatory
funnel containing cold water and ethyl acetate. Quench any remaining oxidant by adding
saturated sodium thiosulfate solution until a starch-iodide test is negative.

o Workup: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate
solution until effervescence ceases. Separate the organic layer.

o Extraction: Extract the aqueous layer twice more with ethyl acetate.

e Washing: Combine the organic layers and wash sequentially with water and brine. This self-
validating step ensures the removal of residual acids, bases, and salts.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.
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« Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by flash column chromatography on silica gel to afford pure 4-(4-
Chlorophenyl)cyclohexanone as a white solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting material to purified product.
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Caption: Workflow for the synthesis and purification of 4-(4-Chlorophenyl)cyclohexanone.
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Spectroscopic and Analytical Characterization

Definitive structural confirmation requires a suite of spectroscopic techniques. While a public,

peer-reviewed spectrum for this specific compound is not readily available, its spectral

properties can be accurately predicted based on the well-established principles of NMR, IR,

and MS, and by comparison with structurally similar compounds.

Technique Predicted Observation Rationale
Aromatic protons appear as
two doublets (AA'BB' system).
The single proton at C4 is a
6 ~7.3-7.4 (d, 2H), ~7.2-7.3 (d, _
multiplet. Protons alpha to the
1H NMR 2H), ~3.0-3.2 (m, 1H), ~2.4-2.6
carbonyl (C2, C6) are
(m, 4H), ~2.1-2.3 (m, 4H) _
deshielded (~2.4-2.6 ppm).
Protons beta (C3, C5) are
further upfield.
The ketone carbonyl carbon is
0 ~210-212 (C=0), ~143 (Ar , , ,
highly deshielded. Aromatic
C-Cl), ~133 (Ar C-H), ~129 (Ar o ,
) carbons show distinct signals.
13C NMR C-H), ~128 (Ar C-ipso), ~45 ] ]
Aliphatic carbons at C2/C6 are
(C4), ~41 (C2, C6), ~34 (C3, _ _
c5) deshielded by the adjacent
carbonyl.
Strong C=0 stretch is
~2950-2850 (C-H sp?), ~1715 characteristic of a saturated
IR (cm™1) (C=0, strong), ~1595, 1490 six-membered ring ketone.

(C=C Ar), ~1090 (C-CI)

Aromatic and C-ClI stretches

are also expected.

Mass Spec (El)

M+ at m/z 208, M+2 at m/z 210
(~1:3 ratio). Fragments at m/z
180, 165, 139, 111.

The M*/M+2 pattern is
indicative of a chlorine atom.
Key fragmentations include
alpha-cleavage (loss of
C2H40) and loss of the

chlorophenyl radical.
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Applications in Research and Development
Role as a Versatile Synthetic Intermediate

4-(4-Chlorophenyl)cyclohexanone is a valuable precursor for creating diverse molecular
libraries. The ketone functionality is a synthetic handle for a wide range of transformations,
including:

Reductive Amination: To introduce nitrogen-containing functional groups, leading to novel
amine derivatives.

o Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds,
extending the molecular framework.

» Aldol and Knoevenagel Condensations: To create a,3-unsaturated systems, which are
themselves important pharmacophores.

Baeyer-Villiger Oxidation: To form lactones, which are present in many natural products.

The chlorophenyl ring offers additional opportunities for modification, primarily through cross-
coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various
aryl, alkyl, or amino groups.

Scaffold for Bioactive Molecules

The structural motif of an aryl-substituted cyclohexanone is of significant interest in medicinal
chemistry. The related compound, 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, is the
anesthetic and antidepressant drug Ketamine, highlighting the potential for this class of
compounds to modulate central nervous system (CNS) targets.

Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane scaffold have
been synthesized and evaluated for their biological activities. Studies have shown that
carbohydrazide derivatives possess significant in-vitro antibacterial activity against both Gram-
positive and Gram-negative bacteria. This suggests that 4-(4-Chlorophenyl)cyclohexanone is
a promising starting point for fragment-based drug discovery and the development of new
therapeutic agents.
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Potential Drug Discovery Pathways

The diagram below illustrates how 4-(4-Chlorophenyl)cyclohexanone can serve as a central
hub for generating diverse chemical entities with therapeutic potential.
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Caption: Synthetic pathways from 4-(4-Chlorophenyl)cyclohexanone to diverse scaffolds.

Conclusion

4-(4-Chlorophenyl)cyclohexanone is more than a simple chemical, it is a strategically
designed intermediate with significant potential for innovation. Its straightforward and
environmentally conscious synthesis, combined with the dual reactivity of its ketone and
chlorophenyl groups, provides chemists with a powerful tool for molecular construction. The
established link between related structures and potent biological activity, particularly in the CNS
and antimicrobial fields, underscores its value as a scaffold for future drug discovery and
development programs. This guide provides the foundational knowledge for researchers to
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confidently incorporate this versatile building block into their synthetic and medicinal chemistry
endeavors.

 To cite this document: BenchChem. [A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone:
Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b027520#4-4-chlorophenyl-cyclohexanone-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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